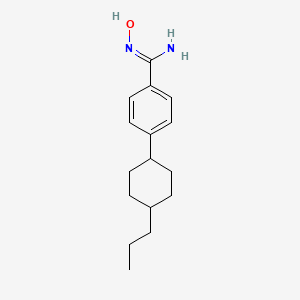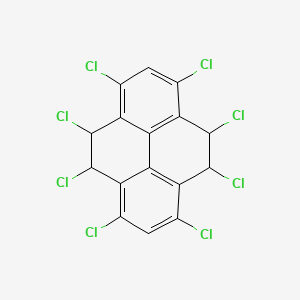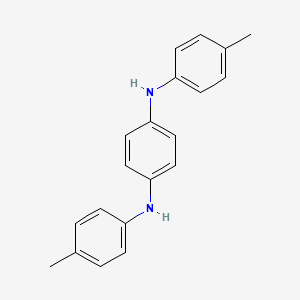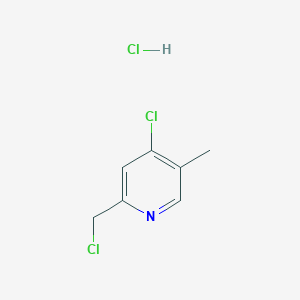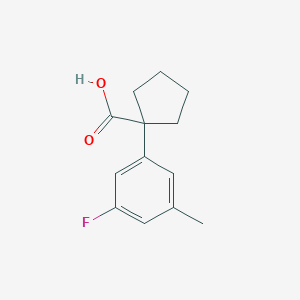
N-(5-Nitropentyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitropentyl)phthalimide is a derivative of phthalimide, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which imparts unique chemical and biological properties to these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(5-Nitropentyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 5-nitropentylamine. The reaction typically involves heating phthalic anhydride with the amine in the presence of a suitable solvent, such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of phthalimides, including this compound, often involves continuous processes where phthalic anhydride and the corresponding amine are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitropentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: N-(5-Aminopentyl)phthalimide.
Substitution: Various N-substituted phthalimides.
Hydrolysis: Phthalic acid and 5-nitropentylamine.
Aplicaciones Científicas De Investigación
N-(5-Nitropentyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The biological activity of N-(5-Nitropentyl)phthalimide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and cell proliferation, leading to its potential use as an anti-inflammatory and anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
N-(5-Nitropentyl)phthalimide can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis.
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-(5-nitropentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-12-10-6-2-3-7-11(10)13(17)14(12)8-4-1-5-9-15(18)19/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
JRKJVFOQSJBDRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
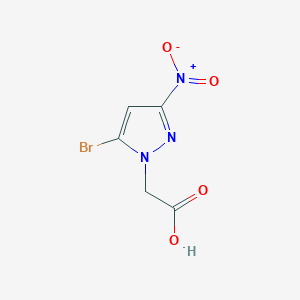
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
